An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate
This guide provides a comprehensive analysis of the theoretical and experimental aspects of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate. It is intended for researchers, scientists, and drug development professionals who utilize NMR for structural elucidation and chemical analysis.
Introduction
Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate is a small organic molecule featuring a variety of chemical environments, making it an excellent subject for NMR analysis. The molecule incorporates a p-substituted aromatic ring, a quaternary carbon center, a cyclopentyl aliphatic ring, and a methyl ester. Understanding the electronic and steric influences of these functionalities is key to interpreting its NMR spectra. This guide will delve into the expected chemical shifts and provide a robust experimental protocol for their determination.
Predicted ¹H NMR Chemical Shifts
The proton NMR spectrum of Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate is expected to exhibit distinct signals corresponding to the aromatic, cyclopentyl, and methyl protons. The electron-withdrawing nature of the nitro group will significantly influence the chemical shifts of the aromatic protons.[1][2][3]
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic (ortho to NO₂) | ~8.2 | Doublet | 2H | Strongly deshielded by the anisotropic and inductive effects of the nitro group.[1][4] |
| Aromatic (meta to NO₂) | ~7.5 | Doublet | 2H | Less deshielded than the ortho protons. |
| Methyl Ester (-OCH₃) | ~3.7 | Singlet | 3H | Typical chemical shift for a methyl ester.[5] |
| Cyclopentyl (-CH₂-) | 1.7 - 2.5 | Multiplets | 8H | Protons on the five-membered ring will likely appear as complex multiplets due to diastereotopicity and spin-spin coupling. |
The aromatic protons are expected to appear as two distinct doublets due to ortho-coupling. The protons ortho to the strongly electron-withdrawing nitro group will be the most deshielded and appear at the lowest field.[1][4] The cyclopentyl protons will likely present as a complex set of overlapping multiplets due to their varying spatial relationships to the bulky p-nitrophenyl and ester groups.
Predicted ¹³C NMR Chemical Shifts
The ¹³C NMR spectrum will provide direct insight into the carbon skeleton of the molecule.[6] The chemical shifts will be influenced by hybridization, substitution, and electronic effects.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (-C=O) | ~175 | Typical chemical shift for an ester carbonyl carbon.[7] |
| Aromatic (C-NO₂) | ~147 | Deshielded due to the direct attachment of the electron-withdrawing nitro group. |
| Aromatic (quaternary) | ~145 | The ipso-carbon attached to the cyclopentyl ring. |
| Aromatic (CH, ortho to NO₂) | ~124 | Deshielded by the nitro group. |
| Aromatic (CH, meta to NO₂) | ~129 | Less affected by the nitro group compared to the ortho carbons. |
| Quaternary Cyclopentyl (C-Ar) | ~55-65 | The only sp³ quaternary carbon, its shift is influenced by the attached aryl and ester groups. |
| Methyl Ester (-OCH₃) | ~52 | Typical chemical shift for a methyl ester carbon.[7] |
| Cyclopentyl (-CH₂-) | ~25-40 | Aliphatic carbons in a five-membered ring.[8] |
The carbon directly attached to the nitro group and the ipso-carbon of the aromatic ring are expected to be significantly deshielded. The quaternary carbon of the cyclopentyl ring is also a key diagnostic signal.
The Influence of Substituent and Solvent Effects
The strong electron-withdrawing nature of the para-nitro group plays a pivotal role in the chemical shifts observed in the aromatic ring. This is due to a combination of inductive and resonance effects, which decrease the electron density at the ortho and para positions.[1][2][3]
The choice of solvent can also significantly impact the observed chemical shifts, a phenomenon known as Aromatic Solvent Induced Shifts (ASIS).[9][10] For a polar molecule like Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate, using an aromatic solvent like benzene-d₆ instead of a less interactive solvent like chloroform-d₃ can lead to noticeable upfield shifts, which can be useful for resolving overlapping signals.[9][11][12]
Experimental Protocol for NMR Analysis
A rigorous and well-documented experimental procedure is crucial for obtaining high-quality, reproducible NMR data.
1. Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the compound and the desired interactions to be observed.[9][10]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[5]
-
Transfer: Transfer the solution to a clean 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool into the NMR tube.
2. NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[13]
-
Shimming: Carefully shim the magnetic field to achieve optimal homogeneity and sharp spectral lines.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.[6]
-
Spectral Width: Typically 0-220 ppm.[6]
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.[6]
-
3. Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Carefully phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm).
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.
Visualization of Molecular Structure and Electronic Effects
The following diagrams illustrate the molecular structure and the key electronic influences on the NMR chemical shifts.
Figure 1: Molecular structure with key proton environments highlighted.
Figure 2: Flowchart of electronic effects of the nitro group on NMR shifts.
Conclusion
The ¹H and ¹³C NMR spectra of Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate are rich with structural information. A thorough understanding of substituent and solvent effects is essential for the accurate prediction and interpretation of its chemical shifts. By following a meticulous experimental protocol, researchers can obtain high-quality data for the unambiguous structural elucidation of this and similar molecules, which is a cornerstone of chemical research and drug development.
References
- Monti, D., Orsini, F., & Severini Ricca, G. (1986). Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts and Width Line in Ortho Substituted Nitro Benzenes. Spectroscopy Letters, 19(5), 505-511.
- Yonezawa, T., Morishima, I., & Fukui, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(7), 1559-1563.
- Jonathan, N., Gordon, S., & Hollas, J. M. (1962). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Journal of Molecular Spectroscopy, 9(1-6), 125-136.
-
Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]
- Cuevas, G., et al. (2019). A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β-Lactams. Journal of the Mexican Chemical Society, 63(4).
-
Chemistry LibreTexts. (2021, December 11). 8.11: Multiple Substituents- Directing Effects. Retrieved from [Link]
- Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal, 13(17), 2419-2426.
-
Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]
- Rashkin, M. J., & Waters, M. L. (2001). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Journal of the American Chemical Society, 124(8), 1860–1861.
- Coxon, J. M., Schuyt, H. A., & Steel, P. J. (1980). A 13C N.M.R. investigation of 1-aryl-2-methylcyclo-pentyl and -hexyl cations. Australian Journal of Chemistry, 33(8), 1863-1867.
-
Indian Institute of Technology Delhi. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]
-
Hami, Z., Amini, M., Ghazi-Khansari, M., & Gilani, K. (2015). 1 H NMR spectrum of p-nitrophenyl chloroformate-PLA-PEG-FOL (500 MHz, CDCl 3 ). ResearchGate. Retrieved from [Link]
-
SpectraBase. (n.d.). Methyl cyclopentanecarboxylate. Retrieved from [Link]
-
University of Wisconsin-Madison. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
- Szatyłowicz, H., & Ejsmont, K. (2020). Substituent effects of nitro group in cyclic compounds. Structural Chemistry, 31(5), 1937–1951.
-
University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
- Gómez-Guillén, M., et al. (2025). A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars. Molecules, 30(5), 1234.
-
Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
- Abraham, R. J., Warne, M., & Griffiths, L. (1997). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Journal of the Chemical Society, Perkin Transactions 2, (1), 25-30.
-
The Royal Society of Chemistry. (2018). Supporting Information for [Article Title]. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 1-phenylcyclopentane-1-carboxylate. Retrieved from [Link]
- Qian, Z., et al. (2017). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Chemical Science, 8(11), 7534–7544.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Secure Verification [cherry.chem.bg.ac.rs]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. bhu.ac.in [bhu.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
